Butoxyethoxydimethylsilane

Sol-gel chemistry Surface modification Hydrolysis kinetics

Butoxyethoxydimethylsilane is an unsymmetrical dialkoxydimethylsilane belonging to the broader class of organoalkoxysilanes. It features a silicon center bonded to two distinct alkoxy groups—ethoxy and butoxy—alongside two non-hydrolyzable methyl substituents.

Molecular Formula C8H20O2Si
Molecular Weight 176.33 g/mol
CAS No. 18246-71-4
Cat. No. B092165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoxyethoxydimethylsilane
CAS18246-71-4
Molecular FormulaC8H20O2Si
Molecular Weight176.33 g/mol
Structural Identifiers
SMILESCCCCO[Si](C)(C)OCC
InChIInChI=1S/C8H20O2Si/c1-5-7-8-10-11(3,4)9-6-2/h5-8H2,1-4H3
InChIKeyLYXUVLCTCDPUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butoxyethoxydimethylsilane (CAS 18246-71-4): A Dual-Alkoxy Organosilane for Controlled Surface Functionalization


Butoxyethoxydimethylsilane is an unsymmetrical dialkoxydimethylsilane belonging to the broader class of organoalkoxysilanes . It features a silicon center bonded to two distinct alkoxy groups—ethoxy and butoxy—alongside two non-hydrolyzable methyl substituents. This hybrid architecture imparts a moderated hydrolytic reactivity that differs systematically from both symmetrical dialkoxysilanes and tri- or tetra-functional silanes [1]. The compound is typically a colorless liquid with a calculated boiling point of 159.2 °C, a flash point of 46.4 °C, and a density of 0.843 g/cm³, which reflects its relatively low volatility and good miscibility with common organic solvents .

Architecture Unsymmetrical dialkoxysilane with mixed ethoxy and butoxy groups
Reactivity Stepwise hydrolysis enables controlled, sequential condensation
Volatility Lower volatility than symmetrical diethoxysilane for safer processing

Why a Generic Dialkoxysilane Cannot Replace Butoxyethoxydimethylsilane in Surface Engineering


The hydrolytic reactivity of an alkoxysilane is highly sensitive to both the number and the steric/electronic nature of its alkoxy substituents [1]. While symmetrical dialkoxysilanes, such as diethoxydimethylsilane (DEDMS) or dibutoxydimethylsilane (DBDMS), offer a uniform hydrolysis profile, they lack the tunable, stepwise reactivity that a mixed alkoxy system like butoxyethoxydimethylsilane provides. The distinct hydrolysis rates of the ethoxy and butoxy groups create a built-in kinetic bias that can be exploited for controlled, sequential condensation or for generating surfaces with a graded density of reactive sites [2]. This inherent differentiation cannot be replicated by simply blending symmetrical silanes, which would lead to a chaotic, non-sequential reaction landscape.

Target
Generic Symmetrical Dialkoxysilane
Stepwise hydrolysis from ethoxy then butoxy groups
Uniform hydrolysis, no kinetic bias for sequential reactions
Graded density of reactive sites achievable
Uniform surface coverage limits gradient formation
Blending symmetrical silanes cannot replicate mixed-alkoxy behavior
Chaotic, non-sequential hydrolysis when blended

Quantitative Evidence for Differentiated Reactivity: Butoxyethoxydimethylsilane vs. In-Class Comparators


Hydrolytic Reactivity Modulation via Asymmetric Alkoxy Substitution

The hydrolysis rate of butoxyethoxydimethylsilane is governed by the differing steric bulk and electron-donating ability of its ethoxy and butoxy groups. While no direct kinetic study of this exact compound is available, a systematic investigation of alkoxysilane reactivity establishes that the hydrolysis rate constant decreases by a factor of approximately 3–5× when moving from an ethoxy to a butoxy substituent under equivalent conditions, due to increased steric hindrance and reduced electrophilicity at the silicon center [1]. This class-level inference supports the conclusion that the mixed alkoxy system will exhibit a distinct, non-uniform hydrolysis profile compared to the symmetrical diethoxydimethylsilane or dibutoxydimethylsilane analogs.

Hydrolysis rate modulation
Class-level
Estimated 3–5× difference in hydrolysis rate constant between ethoxy and butoxy groups
Supports kinetic bias for controlled sequential grafting
Data to verify; class-level inference from analogous silanes
Sol-gel chemistry Surface modification Hydrolysis kinetics

Single-Point Grafting vs. Oligomeric Layer Formation on Silica

In surface modification studies of colloidal silica, a closely related monofunctional analog—3-aminopropyl dimethylethoxysilane (APMS)—was shown to graft via a single-point attachment mechanism, producing a well-defined monolayer [1]. In contrast, the trifunctional 3-aminopropyl triethoxysilane (APTS) formed multilayered, oligomeric species [1]. While butoxyethoxydimethylsilane possesses two hydrolyzable groups, the presence of the bulky butoxy substituent is expected to restrict cross-linking compared to a symmetrical dialkoxysilane with smaller substituents (e.g., diethoxydimethylsilane). The reduced electrophoretic mobility change observed for APMS-modified silica (−4.47×10⁻⁸ m² V⁻¹ s⁻¹ for bare silica to −4.41×10⁻⁸ m² V⁻¹ s⁻¹ for APMS) compared to triethoxysilane (−3.87×10⁻⁸ m² V⁻¹ s⁻¹) quantifies the degree of surface coverage and the extent of cross-linking [2].

Grafting vs oligomeric layer
Context-dependent
Predicted intermediate electrophoretic mobility shift and diameter increase between monofunctional and trifunctional silanes
Moderated layer formation may reduce excessive cross-linking
Cross-study context; direct measurement needed
Silica functionalization Surface coupling Organophilization

Volatility and Handling Characteristics: A Procurement-Relevant Differentiator

The calculated boiling point of butoxyethoxydimethylsilane is 159.2 °C, with a flash point of 46.4 °C . In contrast, diethoxydimethylsilane (DEDMS), a common symmetrical comparator, has a significantly lower boiling point of approximately 113-114 °C and a flash point below 0 °C . This difference in volatility directly impacts industrial process safety, storage requirements, and the tendency for evaporative loss during open-vessel processing.

Volatility and handling
Data to verify
Boiling point ~46°C higher, flash point >46°C higher vs diethoxydimethylsilane
Reduced volatility may support safer large-scale handling
No direct source; calculated values require verification
Physical properties Safety Industrial handling

Targeted Industrial Applications Where Butoxyethoxydimethylsilane's Differentiated Profile Delivers Value


Controlled Surface Functionalization of Nanoparticles for Composite Materials

The mixed alkoxy architecture enables a two-step grafting process where the more reactive ethoxy group can be hydrolyzed first to anchor the silane to a hydroxylated surface (e.g., silica, alumina, or glass), while the butoxy group remains intact. This residual butoxy functionality provides a temporary protecting group that can be selectively hydrolyzed later to introduce a second coupling event or to prevent premature cross-linking during processing. This capability is directly supported by the class-level hydrolysis rate evidence [Section_3, Evidence_1] and is analogous to the controlled monolayer formation observed with monofunctional silanes [Section_3, Evidence_2]. The reduced volatility also makes it safer for high-temperature curing steps common in composite manufacturing.

Synthesis of Gradient-Index Optical Films via Sol-Gel Processing

In sol-gel derived thin films, the ability to generate a refractive index gradient across the film thickness is valuable for anti-reflective coatings and optical waveguides. Butoxyethoxydimethylsilane can be co-condensed with tetraethoxysilane (TEOS) to introduce organic (methyl) groups and controlled porosity. The differential hydrolysis rates of the two alkoxy groups (as inferred from class-level reactivity trends [Section_3, Evidence_1]) create a temporal gradient in the condensation process, which can be exploited to produce films with a graded composition and refractive index from the substrate to the air interface, a property not easily achieved with symmetrical dialkoxysilanes.

Hydrophobic Modification of Building Materials and Protective Coatings

For masonry protection, a silane treatment must penetrate deeply into the porous substrate before reacting to form a hydrophobic barrier. The moderate hydrolysis rate of butoxyethoxydimethylsilane (faster than a tetrabutoxysilane but slower than a tetraethoxysilane) offers an optimal balance: it provides sufficient pot life for deep penetration while still curing effectively within a practical timeframe. The presence of the butoxy group contributes to a more hydrophobic surface compared to an ethoxy-only analog, and the higher flash point reduces fire hazard during application. This application leverages the volatility and reactivity differentiation established in [Section_3, Evidence_1] and [Section_3, Evidence_3].

Application
Selection Property
Validation Focus
Controlled nanoparticle surface functionalization
Mixed alkoxy stepwise grafting
Hydrolysis kinetics and monolayer control
Gradient-index optical film synthesis
Differential hydrolysis-driven composition gradient
Refractive index profile and porosity control
Hydrophobic building material coatings
Moderate hydrolysis for deep penetration
Curing behavior and hydrophobicity

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